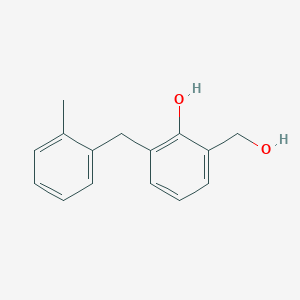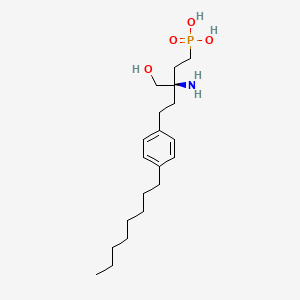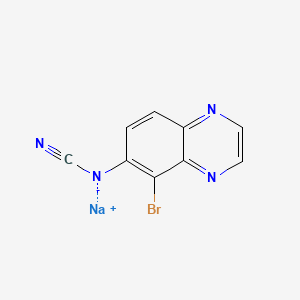
N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is a deuterated analog of 2’-deoxyadenosine, where the hydrogen atoms in the 2-hydroxyethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct mass spectrometric characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine typically involves the deuteration of 2’-deoxyadenosine. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is to react 2’-deoxyadenosine with deuterated ethylene oxide under controlled conditions to introduce the deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine may involve large-scale deuteration processes using specialized equipment and reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall quality of the compound.
化学反应分析
Types of Reactions
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
科学研究应用
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a tracer in metabolic studies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The deuterium atoms in the hydroxyethyl group provide increased stability and distinct mass spectrometric properties, making it a valuable tool in various biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
N6-(2-Hydroxyethyl)-2’-deoxyadenosine: The non-deuterated analog of the compound.
N6-(2-Hydroxyethyl-d4)-adenosine: A similar compound with a different sugar moiety.
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine: Another deuterated nucleoside with a different base.
Uniqueness
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric characteristics. This makes it particularly useful in studies requiring precise quantification and analysis of nucleosides and their derivatives.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2 |
InChI 键 |
KIAMDXBTZWMIAM-JAWKONGNSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


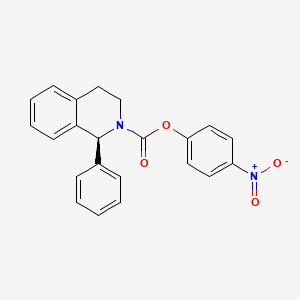

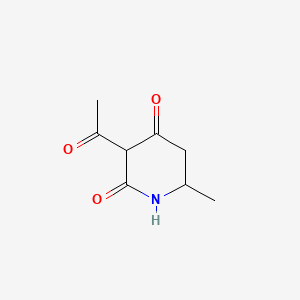
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
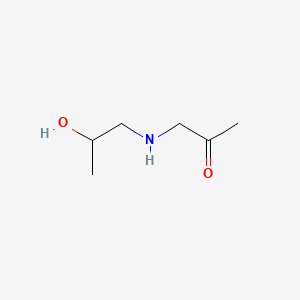
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)

